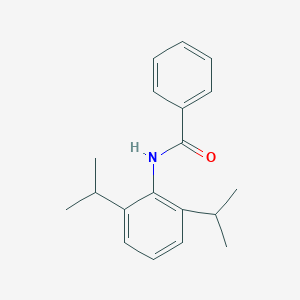
N-(2,6-diisopropylphenyl)benzamide
Descripción
N-(2,6-Diisopropylphenyl)benzamide is an aromatic amide characterized by a benzamide core substituted with a bulky 2,6-diisopropylphenyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of imidoyl chlorides and metal complexes.
Propiedades
Fórmula molecular |
C19H23NO |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
N-[2,6-di(propan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H23NO/c1-13(2)16-11-8-12-17(14(3)4)18(16)20-19(21)15-9-6-5-7-10-15/h5-14H,1-4H3,(H,20,21) |
Clave InChI |
QUYJZFJRIXLNBQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2 |
Solubilidad |
1.7 [ug/mL] |
Origen del producto |
United States |
Comparación Con Compuestos Similares
N-(2,6-Diisopropylphenyl)-4-nitrobenzimidoyl Chloride
- Molecular Formula : C20H22ClN3O2 (MW: 371.86 g/mol).
- Synthesis : Derived from N-(2,6-diisopropylphenyl)-4-nitrobenzamide via reaction with phosphorus pentachloride (PCl5) in toluene, yielding bright yellow prisms .
- Key Differences :
- The benzamide carbonyl is replaced by a reactive imidoyl chloride group (C=N-Cl), enabling participation in cycloadditions and palladium-catalyzed reactions.
- Crystal structure analysis reveals a dihedral angle of 87.7° between the 2,6-diisopropylphenyl and 4-nitrophenyl rings, promoting π-π interactions (centroid distance: 3.92 Å) .
4-tert-Butyl-N-(2,6-diisopropylphenyl)benzamide
- Molecular Formula: C23H31NO (MW: 337.50 g/mol).
- Structural Modifications : A tert-butyl group at the para position of the benzamide ring enhances steric bulk and lipophilicity.
- Physical Properties :
- Applications : The tert-butyl group may improve thermal stability in polymer or coordination chemistry applications.
N-(2,6-Diisopropylphenyl)-N'-(4-fluorophenyl)benzamidine
- Molecular Formula : C25H27FN2 (MW: 374.50 g/mol).
- Key Differences :
- The amide group (-CONH-) is replaced by an amidine (-C(=NH)-NH-), altering electronic properties and metal-binding capabilities.
- The 4-fluorophenyl substituent introduces electron-withdrawing effects, modulating reactivity in cross-coupling reactions.
Table 1: Comparative Analysis of Key Compounds
Steric and Electronic Effects
- The 2,6-diisopropylphenyl group imposes significant steric hindrance, reducing nucleophilic attack at the amide carbonyl. This contrasts with N-(2,4,6-mesityl)amine derivatives , which exhibit higher yields (70–95%) due to less steric demand .
- Nitro and fluoro substituents on the benzamide ring enhance electrophilicity, facilitating reactions with nucleophiles or metal centers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


